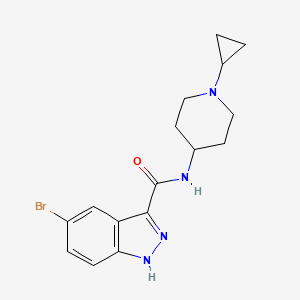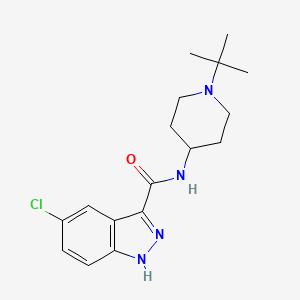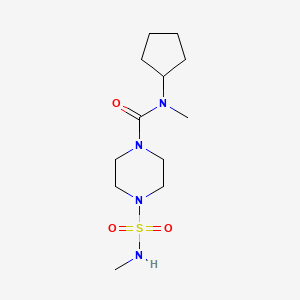
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as BRL-15572, is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a member of the phosphodiesterase family of enzymes that are involved in the regulation of intracellular levels of cyclic nucleotides, which play important roles in various physiological processes, including neurotransmission, inflammation, and smooth muscle relaxation. BRL-15572 has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide is a selective inhibitor of PDE10A, which is highly expressed in the striatum, a brain region that is involved in the regulation of movement and cognition. By inhibiting PDE10A, 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide increases the levels of cyclic nucleotides, including cAMP and cGMP, which are involved in the regulation of various signaling pathways in the brain. This leads to an increase in the activity of striatal neurons, which is thought to underlie the therapeutic effects of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the activity of striatal neurons, an improvement in cognitive function, a reduction in motor deficits, and a decrease in drug-seeking behavior in animal models of neurological and psychiatric disorders. 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant side effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide is its high selectivity for PDE10A, which reduces the risk of off-target effects. 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide also has a favorable safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using appropriate formulation strategies, such as the use of prodrugs or lipid-based formulations.
Orientations Futures
There are several future directions for the development of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another area of focus is the identification of biomarkers that can be used to predict patient response to 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide, which can help to personalize treatment and improve clinical outcomes. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide in different neurological and psychiatric disorders, which can help to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-cyclopropylpiperidine-4-amine in the presence of coupling agents, followed by the protection of the amino group with a carbamate group using chloroformate. The final product is obtained by deprotection of the carbamate group with acid.
Applications De Recherche Scientifique
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, Huntington's disease, and drug addiction. In preclinical studies, 5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior in animal models of these disorders.
Propriétés
IUPAC Name |
5-bromo-N-(1-cyclopropylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-10-1-4-14-13(9-10)15(20-19-14)16(22)18-11-5-7-21(8-6-11)12-2-3-12/h1,4,9,11-12H,2-3,5-8H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHVMZLHANFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=NNC4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)


![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![4-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7359526.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)